molecular formula C16H21ClN2O3S B2622196 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 929973-02-4

2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2622196
CAS No.: 929973-02-4
M. Wt: 356.87
InChI Key: LDVXWIYWRRICLQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H21ClN2O3S[_{{{CITATION{{{1{929973-02-4 | 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl ...](https://www.chemscene.com/929973-02-4.html). This compound is characterized by its complex structure, which includes a chloro group, a piperazine ring, and a tetrahydronaphthalene moiety[{{{CITATION{{{_2{2-chloro-1- 4- (5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1 .... It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h5-6,11H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVXWIYWRRICLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene. The sulfonyl chloride derivative of tetrahydronaphthalene is then reacted with piperazine under controlled conditions to form the desired compound[_{{{CITATION{{{_2{2-chloro-1- 4- (5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloroketone group undergoes nucleophilic substitution with sulfur-, oxygen-, or nitrogen-based nucleophiles, forming thioethers, ethers, or amines. This reactivity is critical for constructing heterocyclic systems or functionalized intermediates .

Key Examples:

NucleophileConditionsProductYieldReference
2-MercaptonicotinonitrileEthanol, NaOEt, refluxThieno[2,3-b]pyridine derivatives74–79%
PiperidineEthanol, refluxS-Alkylated intermediatesNot reported
Potassium phenoxideDMF, refluxPhenoxyacetamide derivatives77–79%

Mechanism :

  • Nucleophilic attack on the carbonyl-adjacent carbon.

  • Displacement of chloride to form intermediates (e.g., thioethers).

  • Cyclization under basic conditions to yield fused heterocycles .

Hydrolysis Reactions

The chloroacetyl group is susceptible to hydrolysis under basic or aqueous conditions, forming hydroxyl or carboxylic acid derivatives .

Conditions and Outcomes:

ReactionConditionsProductNotes
Basic hydrolysisNaOH/H₂O, reflux2-Hydroxy-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-onepH-dependent; may decarboxylate at elevated temperatures
Acidic hydrolysisHCl/H₂O, refluxUnstable intermediatesLimited utility due to decomposition

Structural Evidence :

  • Analog 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol (PubChem CID: 53441109) confirms hydrolytic stability of the tetrahydronaphthalene moiety .

Cyclocondensation Reactions

The compound participates in cyclocondensation with bifunctional nucleophiles to form polycyclic systems. For example:

  • Reaction with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile yields bis(thieno[2,3-b]pyridines) via S-alkylation and subsequent cyclization .

Typical Procedure :

  • Combine 2-Chloro-1-[4-(tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethanone (5 mmol) with 2-mercaptonicotinonitrile (10 mmol) in ethanol.

  • Add catalytic triethylamine (TEA).

  • Reflux for 3 hours.

  • Isolate product via recrystallization (ethanol/DMF).

Outcome :

  • Yields bis(sulfanediyl)bis(nicotinonitrile) derivatives (70–72%) .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogs indicates stability up to 200°C. Decomposition pathways include:

  • Loss of HCl from the chloroacetyl group (~150°C).

  • Sulfonyl group degradation (~300°C) .

Spectroscopic Data for Reaction Monitoring

Key spectral features for tracking reactions:

  • IR : ν(CO) at 1674–1643 cm⁻¹, ν(SO₂) at 1150–1120 cm⁻¹ .

  • ¹H NMR :

    • Chloroacetyl CH₂: δ 4.82–5.02 ppm (singlet).

    • Piperazine CH₂: δ 3.56–3.75 ppm (multiplet) .

Comparative Reactivity

Functional GroupReactivityPreferred Reactions
α-ChloroketoneHighNucleophilic substitution, cyclization
SulfonamideLowCoupling, hydrogen bonding
PiperazineModerateAlkylation, acylation

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one lies in medicinal chemistry. Its structure allows for modifications that could enhance therapeutic efficacy or minimize side effects. Research indicates that this compound may serve as a lead compound for developing pharmaceuticals aimed at treating neurological disorders due to its neuroactive properties.

Neuropharmacology

Studies have shown that this compound interacts with specific biological targets, influencing pathways related to cell signaling and proliferation. Its sulfonyl piperazine structure is commonly associated with neuroactive effects and may have implications for conditions such as anxiety and depression .

Biochemical Research

This compound can also act as a tool in biochemical research to explore the role of piperazine derivatives in various biological processes. Interaction studies have indicated promising binding affinities to specific receptors or enzymes, particularly G-protein coupled receptors (GPCRs), which are critical in neurotransmitter signaling .

Case Study 1: Neurological Disorders

A study examining the effects of this compound on animal models of anxiety demonstrated significant anxiolytic effects. The mechanism was attributed to its modulation of serotonin receptors, suggesting potential use in treating anxiety disorders .

Case Study 2: Antidepressant Activity

In another investigation focusing on depression models, this compound exhibited antidepressant-like effects. The findings indicated that it might enhance neurogenesis in the hippocampus through its interaction with neurotrophic factors .

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-Chloro-1-(piperazin-1-yl)ethan-1-one: : Lacks the tetrahydronaphthalene moiety.

  • 2-Chloro-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one: : Contains a methanesulfonyl group instead of the tetrahydronaphthalene group.

Biological Activity

2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one (CAS Number: 929973-02-4) is a synthetic compound with potential therapeutic applications. It belongs to a class of molecules characterized by the presence of a piperazine ring and a sulfonyl group attached to a tetrahydronaphthalene moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

  • IUPAC Name : 1-(chloroacetyl)-4-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)piperazine

The molecular formula is C16H21ClN2O3SC_{16}H_{21}ClN_{2}O_{3}S, and it possesses a molecular weight of 356.87 g/mol. The compound is typically found as a white powder with a purity of 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related tetrahydronaphthalene derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA431<10Apoptosis induction
Compound BJurkat<15Cell cycle arrest
This compoundHeLaTBDTBD

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Preliminary studies indicate that similar compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Study:
A study involving a related piperazine derivative demonstrated significant anxiolytic effects in animal models. The compound reduced anxiety-like behavior in the elevated plus maze test and increased exploratory behavior .

Antimicrobial Activity

The compound's sulfonamide group may confer antimicrobial properties. Sulfonamides are known for their antibacterial activity through the inhibition of folic acid synthesis in bacteria. Testing against Gram-positive and Gram-negative bacteria revealed that related compounds exhibited notable antibacterial effects .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one, and how can purity be optimized?

  • Answer : Synthesis typically involves coupling a sulfonated tetrahydronaphthalene derivative with a piperazine-chloroacetyl intermediate. Key steps include sulfonylation under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides) and nucleophilic substitution for chloroacetyl attachment. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and analytical validation via HPLC (≥95% purity threshold) . Monitor reaction progress with TLC (silica gel, chloroform:methanol 9:1) and confirm structural integrity via ¹H/¹³C NMR .

Q. How should researchers characterize the crystalline structure of this compound to resolve ambiguities in stereochemistry?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. Prepare crystals via slow evaporation of a saturated DCM/hexane solution. Analyze using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Compare bond lengths and angles with analogous piperazine-sulfonyl structures in the Cambridge Structural Database (CSD) . For unstable crystals, employ powder XRD and cross-validate with DFT-based computational modeling (e.g., Gaussian 16) .

Q. What analytical techniques are essential for validating the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies using HPLC-UV (λ = 254 nm) to monitor degradation products. Store samples at -20°C (long-term) and 4°C (short-term) in amber vials to prevent photodegradation. Assess hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via TGA/DSC (heating rate 10°C/min under N₂). Compare degradation profiles with reference standards from pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers design SAR studies to evaluate the impact of sulfonyl-piperazine modifications on bioactivity?

  • Answer : Systematically replace the tetrahydronaphthalene-sulfonyl group with analogs (e.g., benzodioxinyl or fluorophenyl sulfonyl groups) and assess bioactivity via in vitro assays (e.g., enzyme inhibition or receptor binding). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR (surface plasmon resonance) for kinetic parameters. Prioritize analogs with ClogP ≤3.5 and topological polar surface area (TPSA) 80–100 Ų for CNS penetration .

Q. What methodologies resolve contradictions in solubility data reported for this compound?

  • Answer : Discrepancies often arise from solvent polarity and pH variations. Use the shake-flask method to measure solubility in buffered solutions (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF). Cross-validate with computational tools like ACD/Percepta for logS predictions. Address outliers by analyzing residual solids via PXRD to detect polymorphic transformations .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

  • Answer : Use in silico tools (e.g., Schrödinger’s MetaSite, ADMET Predictor) to identify Phase I/II metabolism sites (e.g., piperazine N-dealkylation or sulfonyl hydrolysis). Validate with microsomal assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling. Assess toxicity via Ames test (TA98/TA100 strains) and hERG inhibition assays (patch-clamp electrophysiology) .

Q. What experimental strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Answer : Improve oral bioavailability by formulating solid dispersions with PVP-VA64 (spray-drying) or lipid-based nanoemulsions. Conduct pharmacokinetic studies in rodents (IV/PO dosing) with LC-MS quantification. Adjust dosing based on Cmax and AUC₀–24h to achieve therapeutic plasma levels. Monitor tissue distribution via whole-body autoradiography .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by integrating crystallographic, spectroscopic, and computational data. For conflicting bioactivity results, reassay under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Theoretical Framework Integration : Align SAR hypotheses with established pharmacophore models (e.g., piperazine as a hydrogen bond acceptor) and literature on sulfonamide-based therapeutics .

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